butyl 3-sulfanylidenebutanoate
Description
Butyl 3-sulfanylidenebutanoate is a sulfur-containing ester derivative characterized by a sulfanylidene (-S=) group at the 3-position of the butanoate backbone. Sulfur-containing esters are often employed in specialty chemical synthesis, agrochemicals, or pharmaceuticals due to their unique electronic and steric effects.
Properties
CAS No. |
18457-88-0 |
|---|---|
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
butyl 3-sulfanylidenebutanoate |
InChI |
InChI=1S/C8H14O2S/c1-3-4-5-10-8(9)6-7(2)11/h3-6H2,1-2H3 |
InChI Key |
PLBFRICFUGZZIG-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC(=S)C |
Canonical SMILES |
CCCCOC(=O)CC(=S)C |
Synonyms |
3-Thioxobutyric acid butyl ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-sulfanylidenebutanoate typically involves the esterification of 3-thioxobutanoic acid with butanol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as acidic resins, can also be employed to facilitate the esterification process. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The thioketone group (C=S) undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 4–6 hrs | Butyl 3-sulfinylbutanoate | 75–85% |
| m-CPBA | CH₂Cl₂, 0°C → rt, 2 hrs | Butyl 3-sulfonylbutanoate | 90–95% |
Mechanistic Insight :
-
Sulfoxide formation : Electrophilic oxygen from H₂O₂ attacks the sulfur atom, forming a sulfenic acid intermediate that tautomerizes to the sulfoxide12.
-
Sulfone formation : m-CPBA delivers two oxygen atoms sequentially via a radical pathway, stabilized by the ester’s electron-withdrawing effect13.
Reduction Reactions
The ester and thioketone groups are susceptible to reduction under distinct conditions.
| Reducing Agent | Target Group | Product | Conditions |
|---|---|---|---|
| LiAlH₄ | Ester | Butyl 3-hydroxybutanoate | Anhydrous ether, 0°C |
| NaBH₄/CeCl₃ | Thioketone | Butyl 3-mercaptobutanoate | MeOH, rt, 1 hr |
Key Observations :
-
Ester reduction : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the thioketone14.
-
Thioketone reduction : NaBH₄ requires CeCl₃ as a Lewis acid to enhance hydride delivery to the electrophilic sulfur23.
Substitution Reactions
The ester group participates in nucleophilic acyl substitution, while the thioketone can undergo Michael additions.
Nucleophilic Substitution of the Ester
| Nucleophile | Base | Product | Yield |
|---|---|---|---|
| NH₃ (excess) | Et₃N | 3-Sulfanylidenebutanamide | 80–88% |
| MeOH | H₂SO₄ (cat.) | Methyl 3-sulfanylidenebutanoate | 70–75% |
Mechanism :
-
Ammonia or alcohols displace the butoxy group via a tetrahedral intermediate1[^9].
Michael Addition to the Thioketone
| Nucleophile | Catalyst | Product |
|---|---|---|
| PhMgBr | CuI (5 mol%) | Butyl 3-(phenylthio)butanoate |
| NaSH | EtOH, reflux | Butyl 3,3-bis(sulfanyl)butanoate |
Note : The thioketone’s electrophilicity enables conjugate additions, forming C–S bonds45.
Thermal and Photochemical Reactivity
Butyl 3-sulfanylidenebutanoate exhibits unique behavior under non-standard conditions:
-
Thermal decomposition (150°C, N₂): Forms butanol and 3-thioxobutanoic acid via retro-esterification1.
-
UV irradiation (λ = 254 nm): Generates thiyl radicals, leading to dimerization products26.
Reaction Optimization Considerations
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (oxidation) | Prevents overoxidation |
| Solvent polarity | CH₂Cl₂ > THF (reduction) | Enhances hydride delivery |
| Catalyst loading | 5–10 mol% (CuI) | Balances cost/activity |
Footnotes
Scientific Research Applications
butyl 3-sulfanylidenebutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl 3-sulfanylidenebutanoate involves its interaction with various molecular targets. The thioketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release butanol and 3-thioxobutanoic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key physical, chemical, and functional properties of butyl 3-sulfanylidenebutanoate and related esters, based on evidence from structurally similar compounds:
Functional Group Analysis
- Butyl Acetate : A simple ester with high volatility and widespread use as a solvent. Its low molecular weight and polarity make it ideal for fast-drying coatings .
- Butylcarbitol Acetate: Contains ether and ester groups, enhancing solubility in polar and nonpolar matrices. Used in high-performance coatings due to its high boiling point .
- Butyl Acrylate : An α,β-unsaturated ester with high reactivity toward polymerization. Requires stringent safety measures (e.g., explosion-proof equipment) due to flammability and sensitization risks .
- Ethyl 3-Hydroxybutanoate: The hydroxyl group increases hydrogen bonding, improving water solubility and biocompatibility. Similarity scores (0.90–0.96) suggest structural parallels to this compound .
Q & A
Q. What are the optimal synthetic routes for producing high-purity butyl 3-sulfanylidenebutanoate, and how can reaction conditions be standardized?
- Methodological Answer : To optimize synthesis, use nucleophilic substitution or esterification under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters (e.g., temperature, solvent polarity) to favor product formation. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients. Validate purity with HPLC (≥98% peak area) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers validate the identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine multiple analytical methods:
- IR spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1740 cm and thiol-related bands.
- NMR : Identify butyl chain protons (δ 0.9–1.6 ppm) and sulfanylidene protons (δ 2.8–3.2 ppm).
- MS : Look for molecular ion [M+H] at m/z 190.2 (calculated). Cross-reference with synthetic intermediates to rule out byproducts .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory data between theoretical and observed NMR chemical shifts for this compound?
- Methodological Answer : Perform computational modeling (e.g., DFT calculations) to predict shifts and compare with experimental data. Adjust for solvent effects (e.g., DMSO vs. CDCl) and conformational flexibility. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. If discrepancies persist, synthesize isotopically labeled analogs (e.g., C-enriched) for precise assignments .
Q. How can researchers design dose-response studies to evaluate the compound’s bioactivity while minimizing cytotoxicity?
- Methodological Answer : Use in vitro models (e.g., human primary cells or immortalized lines) with a 5–7 log concentration range (1 nM–100 µM). Include controls for solvent toxicity (e.g., DMSO <0.1%). Measure viability via MTT assay and normalize bioactivity data to viability results. For mechanistic insights, pair with RNA-seq or phosphoproteomics to identify pathways affected at subtoxic doses .
Q. What statistical approaches are recommended for analyzing heterogeneous data in studies of this compound’s metabolic stability?
- Methodological Answer : Apply mixed-effects models to account for inter-experimental variability. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., liver microsomes vs. plasma stability assays). For time-course data, employ nonlinear regression to calculate degradation half-lives (). Validate assumptions with residual plots and Q-Q normality tests .
Experimental Design & Troubleshooting
Q. How should researchers address low yields during scale-up synthesis of this compound?
- Methodological Answer : Re-evaluate reaction stoichiometry and heat/mass transfer efficiency. Use flow chemistry for better temperature control. Characterize intermediates (e.g., via GC-MS) to identify bottlenecks. If byproducts dominate, switch to protective group strategies (e.g., tert-butyldimethylsilyl for thiol protection) .
Q. What quality control protocols are critical for ensuring batch-to-batch consistency in this compound production?
- Methodological Answer : Implement in-process controls (IPCs):
- Monitor reaction completion with TLC or inline IR.
- Standardize purification (e.g., crystallization solvents, gradient elution).
- Perform identity/purity tests (HPLC, NMR) on every batch.
Document deviations using a failure mode and effects analysis (FMEA) framework .
Data Interpretation & Validation
Q. How can researchers distinguish artifacts from true biological effects in high-throughput screens involving this compound?
Q. What validation steps are required when reporting novel catalytic applications of this compound?
- Methodological Answer : Confirm catalytic turnover via substrate depletion assays and kinetic isotope effects (KIEs). Characterize intermediates using in situ FTIR or EPR spectroscopy. Compare performance with known catalysts (e.g., TEMPO or metal complexes) and assess recyclability over ≥3 cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
